Serine

Catalog No.
S772646
CAS No.
56-45-1
M.F
C3H7NO2
M. Wt
105.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Serine

CAS Number

56-45-1

Product Name

Serine

IUPAC Name

(2S)-2-amino-3-hydroxypropanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

105.09 g/mol

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1

InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)O

Solubility

164000 mg/L (at 25 °C)
164 mg/mL at 25 °C
Solubility in cold 80% ethanol = 0.2%
Slightly soluble in ethanol, pyridine; insoluble in ether, acetone
In water, 1.64X10+5 mg/L at 25 °C
204 mg/mL
Solublein water
Slightly soluble (in ethanol)

Synonyms

L-alanine;56-41-7;(S)-2-Aminopropanoicacid;(S)-Alanine;alanine;L-alpha-alanine;(2S)-2-Aminopropanoicacid;L-2-Aminopropionicacid;2-Aminopropionicacid;L-(+)-Alanine;L-2-Aminopropanoicacid;L-alpha-Aminopropionicacid;(S)-(+)-Alanine;alpha-Aminopropionicacid;H-Ala-OH;(L)-Alanine;alpha-Alanine;ALANINE,L-;a-Alanine;2-Aminopropanoicacid,L-;L-2-Aminopropionsaeure;L-a-Alanine;L-a-Aminopropionicacid;Alaninum[Latin];L-S-Aminopropionicacid

Canonical SMILES

C(C(C(=O)[O-])[NH3+])O

Isomeric SMILES

C([C@@H](C(=O)[O-])[NH3+])O
  • Serine (symbol Ser or S) is an alpha-amino acid, a building block of proteins [].
  • It was first isolated in 1865 from silk protein (sericin) by Emil Cramer []. The name "serine" comes from the Latin word for silk, "sericum" [].
  • Serine is classified as a non-essential amino acid. This means the human body can synthesize it under normal conditions, so it's not strictly required in the diet [].

Molecular Structure Analysis

  • Serine's chemical formula is C₃H₇NO₃ [].
  • Its structure features a central carbon atom bonded to an amino group (NH₂), a carboxyl group (COOH), a hydrogen atom (H), and a side chain containing a hydroxyl group (OH) attached to a methylene (CH₂) group [].
  • This side chain (CH₂OH) makes serine a polar amino acid, meaning it has an uneven distribution of electrical charge and can form hydrogen bonds with other molecules [].

Chemical Reactions Analysis

  • Synthesis: Serine can be synthesized in the body from other amino acids like glycine or threonine []. The specific pathway depends on various factors within the body.
  • Degradation: Serine can be broken down by enzymes called serine deaminases into pyruvate, a molecule used in energy production [].

Physical And Chemical Properties Analysis

  • Serine is a white crystalline solid at room temperature [].
  • Melting point: 256 °C (decomposition) [].
  • Solubility: Soluble in water, slightly soluble in ethanol [].
  • pKa values: 2.21 (carboxyl group), 9.15 (amino group) []. pKa refers to the acidity of a molecule.

Serine plays a crucial role in various biological processes:

  • Protein synthesis: Serine is one of the twenty amino acids used to build proteins throughout the body [].
  • Enzyme function: Serine is a component of the active site in many enzymes, influencing their catalytic activity []. For example, serine proteases are a class of enzymes that rely on serine for their protein-cutting function [].
  • Metabolism: Serine is involved in the synthesis of various molecules essential for metabolism, including purines, pyrimidines (components of DNA and RNA), and glycine [, ].
  • Cell signaling: Serine can be converted to other molecules involved in cellular signaling pathways [].

Building Blocks of Life: Protein Synthesis and Beyond

Serine serves as a building block for protein synthesis, contributing to the structural and functional integrity of diverse molecules within cells. Research delves into how serine availability and metabolism influence protein synthesis rates and their impact on various cellular processes .

Potential Neuroprotective Agent: Exploring Benefits in Neurological Disorders

Serine's role in the nervous system is being actively explored. Studies suggest that L-serine, a specific form of the amino acid, might possess neuroprotective properties. Research investigates its potential benefits in treating or managing various neurological disorders, including:

  • Neurological injury: L-serine supplementation has shown potential in promoting the repair of damaged brain tissue after stroke or trauma .
  • Neurodegenerative diseases: Research explores the potential of L-serine in mitigating the progression of Alzheimer's disease and other neurodegenerative conditions .
  • Epilepsy: The role of D-serine, another form of the amino acid, in epilepsy is being investigated. Studies explore its potential contribution to the development and progression of this neurological condition .

Serine Integrases: Tools for Genetic Engineering

Beyond its role as an amino acid, serine finds application in the field of genetic engineering. Serine integrases, a class of enzymes, are valuable tools for manipulating DNA molecules. Researchers utilize these enzymes for:

  • Genome editing: Serine integrases are employed to insert or remove specific DNA segments from genomes, enabling targeted modifications for research and potential therapeutic applications .
  • Synthetic biology: These enzymes contribute to the development of new biological parts and the assembly of complex genetic circuits, facilitating the creation of novel organisms with desired functionalities .

Physical Description

OtherSolid
Solid
White crystalline powder; odourless

Color/Form

Orthorhombic crystals from water
White crystalline powde

XLogP3

-2.4

Boiling Point

250 °C (sublimes)

Density

1.432 g/cu cm at 22 °C

LogP

-2.85
-2.85
log Kow = -2.85

Odor

Odorless

Melting Point

300 dec °C
Mp 297 ° dec.
297 °C (decomposes)
300°C

UNII

452VLY9402

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 69 of 70 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used for protein synthesis.
Treatment of Multiple Myeloma
Parenteral nutrition
Supplementation of amino-acids where parenteral nutrition is required.

Therapeutic Uses

Exptl Ther: ... Therapy of acute water diarrhea is reported in 94 male patients, aged 6-59 yr, of whom 49 were given a standard dextrose (glucose) based formula, to a total dose of 105-1719 ml/kg, and 45 were given the same soln with added alanine 90 uM/l, to a total dose of 60-1035 ml/kg. All patients were also given iv injections of replacement soln and oral tetracycline. The median stool output/kg body weight during the initial 24 hr of treatment until diarrhea stopped was reduced in those given the soln containing alanine as compared to controls. Intake of oral rehydration soln was reduced in those given alanine. Two patients given alanine soln and 18 given the standard treatment required unscheduled rapid iv replacement soln to correct signs of dehydration during oral therapy.
DIETARY SUPPLEMENT
Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion

Pharmacology

Serine is classified as a nutritionally non-essential amino acid. Serine is critical for the production of the body's proteins, enzymes and muscle tissue. Serine is needed for the proper metabolism of fats and fatty acids. It also helps in the production of antibodies. Serine is used as a natural moisturizing agent in some cosmetics and skin care products. The main source of essential amino acids is from the diet, non-essential amino acids are normally synthesize by humans and other mammals from common intermediates.
Serine is a non-essential amino acid in humans (synthesized by the body), Serine is present and functionally important in many proteins. With an alcohol group, serine is needed for the metabolism of fats, fatty acids, and cell membranes; muscle growth; and a healthy immune system. It also plays a major role in pyrimidine, purine, creatine, and porphyrin biosynthetic pathways. Serine is also found at the active site of the serine protease enzyme class that includes trypsin and chymotrypsin. (NCI04)

Mechanism of Action

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.

Vapor Pressure

1.05X10-7 mm Hg at 25 °C (est)

Other CAS

18875-37-1
77160-91-9
130380-93-7
56-41-7

Associated Chemicals

(1)-Alanine hydrochloride;6003-05-0
(DL)-Alanine (dl); 302-72-7
(D)-Alanine; 338-69-2

Wikipedia

Serine

Use Classification

Food additives -> Flavoring Agents

Methods of Manufacturing

ISOLATED FROM SILK FIBROIN (SERICINE)
Production methods for L-serine include extraction and fermentation; extraction of hydrolysates and fermentation of glycine substrate are the preferred methods for producing L-serine... microorganisms suggested for the fermentation production of L-serine from glycine include mutants of the genera Pseudomonas, Corynebacterium glycinophilum, and Norcardia
Hydrolysis of protein (especially silk protein); synthesized from glycine

General Manufacturing Information

L-Serine: ACTIVE
AMINO ACID COMPOSITION OF SELECTED PROTEINS. SERINE: GELATINS 3.8 G/100 G PROTEIN; MIXED PROTEINS 4.3 G/LB G TOTAL NITROGEN; CASEIN 6.3 G/100 G PROTEIN; SERUM ALBUMIN 7.0 G/100 G PROTEIN; GAMMA-GLOBULIN 11.4 G/100 G PROTEIN; HEMOGLOBIN: HORSE 5.8 G/100 G PROTEIN; INSULIN 5.2 G/100 G PROTEIN; CLOSTRIDIUM BOTULINUM TOXIN 4.4 G/100 G PROTEIN /FROM TABLE/
L- AND D-SERINE EXHIBIT SIMILAR SWEET TASTE QUALITIES.
L-serine can be chemically produced by reacting glycine with formaldehyde

Analytic Laboratory Methods

TESTS FOR...AMINO ACIDS...CHROMATOGRAPHIC, ELECTROPHORETIC... HYDROLYSIS OF PROTEIN YIELDS AMINO ACIDS... /PRC: USE AMINO ACID ANALYZER TO DETERMINE/
AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay

Interactions

INTRACEREBROVENTRICULAR INJECTIONS OF ALANINE (0.5-2.0 UG) INTO RABBITS CAUSED DECR IN BODY TEMP IN A 10-DEG ENVIRONMENT. THE EFFECT WAS SLIGHTLY SUBADDITIVE WITH THAT OF SERINE.
ERYTHROBLASTIC LEUKEMIC CELLS INCUBATED IN MEDIA CONTAINING ESSENTIAL AMINO ACID L-SERINE BOUND APPROX 30% MORE INSULIN LABELED WITH (125)IODINE THAN THOSE INCUBATED WITHOUT SERINE.

Dates

Modify: 2023-08-15
Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem
Xu et al. Heteromultivalent peptide recognition by co-assembly of cyclodextrin and calixarene amphiphiles enables inhibition of amyloid fibrillation. Nature Chemistry, doi: 10.1038/s41557-018-0164-y, published online 19 November 2018

Explore Compound Types